molecular formula C6H6N4O3 B1482701 Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate CAS No. 1646202-22-3

Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate

Cat. No.: B1482701
CAS No.: 1646202-22-3
M. Wt: 182.14 g/mol
InChI Key: UPVBKNJWBCHLPE-UHFFFAOYSA-N
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Description

Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate (CAS: 1646202-22-3) is a heterocyclic compound featuring a 1,3-oxazole core substituted with an azidomethyl group at position 2 and a methyl ester at position 2. Its molecular formula is C₆H₆N₄O₃, with a molecular weight of 182.14 g/mol and a purity ≥95% . The azidomethyl group (-CH₂N₃) renders it highly reactive in click chemistry applications, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC), which are pivotal in bioconjugation and drug discovery .

Properties

IUPAC Name

methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O3/c1-12-6(11)4-3-13-5(9-4)2-8-10-7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVBKNJWBCHLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646202-22-3
Record name methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate
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Biological Activity

Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Structural Overview

Chemical Structure and Properties

  • Molecular Formula : C₆H₆N₄O₃
  • SMILES : COC(=O)C1=COC(=N1)CN=[N+]=[N-]
  • InChIKey : UPVBKNJWBCHLPE-UHFFFAOYSA-N

The compound features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The azidomethyl group (–CH₂N₃) attached to the oxazole ring enhances its reactivity and potential biological interactions.

Anti-Cancer Potential

The biological evaluation of similar compounds suggests potential anti-cancer activities. Research indicates that oxazole derivatives can inhibit key enzymes involved in cancer progression:

  • Mechanism of Action : Compounds related to this compound may exhibit antiandrogenic activity by inhibiting the androgen receptor in prostate cancer cells . This mechanism is critical as it can prevent the growth of hormone-dependent tumors.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. The common synthetic routes include:

  • Formation of the oxazole ring.
  • Introduction of the azidomethyl group via nucleophilic substitution.
  • Esterification to form the carboxylate.

Research has indicated that these compounds can be synthesized efficiently with good yields using standard organic chemistry techniques.

Pharmacological Studies

While direct studies on this compound are scarce, the following findings from related compounds provide insight into its potential:

CompoundActivityIC50 Value
Compound 2aAnti-Mtb0.045 µg/mL
Compound 3bAnti-cancer (prostate)IC50 = 33 nM

These results underscore the importance of further exploring the biological activity of this compound to establish its pharmacological profile.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate is primarily utilized in the pharmaceutical industry for the synthesis of bioactive compounds. Its azido group allows for the incorporation of this compound into various drug development processes through click chemistry, which is pivotal in creating complex molecular architectures efficiently.

Key Applications:

  • Drug Development: The azido group can be transformed into diverse functionalities (e.g., amines, triazoles) via click reactions. This transformation is crucial for synthesizing new therapeutic agents with enhanced biological activity .
  • Detection of Impurities: The compound can serve as a reagent for detecting azido impurities in pharmaceuticals, particularly in sartan drugs used to treat hypertension. These impurities are significant due to their potential mutagenic effects .

Synthetic Organic Chemistry

The compound plays a vital role as an intermediate in organic synthesis. Its structure facilitates various chemical transformations that are essential for creating complex molecules.

Synthetic Pathways:

  • Click Chemistry: The azido group enables the formation of triazoles through 1,3-dipolar cycloaddition reactions with alkynes. This method has been widely adopted for synthesizing diverse heterocycles, which are fundamental in drug discovery .
  • Functionalization: The methyl ester can undergo hydrolysis to yield carboxylic acid derivatives, which can be further modified to create more complex molecules .

Materials Science

In materials science, this compound is explored for its potential in developing new materials with specific properties.

Applications:

  • Polymer Chemistry: The azide functionality allows for the incorporation of this compound into polymer matrices through azide-alkyne cycloadditions. This can lead to materials with tailored mechanical and thermal properties .
  • Nanotechnology: Its derivatives are being investigated for use in nanomaterials, particularly those that require specific surface chemistry for applications in drug delivery systems or as catalysts .

Case Studies and Research Findings

Several studies illustrate the practical applications of this compound:

StudyApplicationFindings
Sun et al. (2022)Synthesis of TriazolesDemonstrated high yields in synthesizing triazole derivatives via click reactions involving azides .
Pharmaceutical AnalysisDetection of Azido ImpuritiesDeveloped LC-MS/MS methods that successfully identified multiple azido impurities in sartan drugs .
Materials DevelopmentPolymer FunctionalizationExplored the use of azides in creating functionalized polymers with enhanced properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key analogs of Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate, highlighting structural differences and their implications:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Azidomethyl (-CH₂N₃), methyl ester 182.14 Click chemistry, bioconjugation
Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate Chloromethyl (-CH₂Cl), methyl ester 175.57 Precursor for nucleophilic substitutions
Methyl 5-((5-amino-3-phenyl-1H-pyrazol-1-yl)sulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate (7c) Sulfonyl, phenyl, methyl ester 439 [M+1]+ High yield (84%), solid-state stability (m.p. 150–152°C)
Methyl 2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxylate Pyridinyl, methyl ester 218.21 Potential bioactivity due to pyridine moiety
Methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate Oxazolidinone ring, methyl ester 173.16 Chiral synthon for asymmetric synthesis

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate generally follows a multi-step process:

  • Step 1: Formation of 2-(halomethyl)-1,3-oxazole-4-carboxylate intermediate
    Typically, a halomethyl derivative (e.g., bromomethyl) of the oxazole carboxylate is synthesized. This intermediate is crucial as it serves as the electrophilic substrate for azide substitution.

  • Step 2: Nucleophilic substitution with sodium azide
    The halomethyl group is displaced by azide ion (NaN3) under nucleophilic substitution conditions, yielding the azidomethyl derivative.

This approach leverages the high reactivity of the halomethyl group toward nucleophilic attack and the versatility of azide as a nucleophile.

Continuous-Flow Synthesis from Vinyl Azides

A prominent modern method involves continuous-flow synthesis starting from vinyl azides, which undergo thermolysis to form azirines. These azirines then react with bromoacetyl bromide to yield 2-(bromomethyl)oxazoles, which can be converted to azido oxazoles by treatment with sodium azide in aqueous medium.

  • Process integration enables short overall residence times (7 to 9 minutes) and good yields.
  • This method is efficient for producing 2-(azidomethyl)oxazoles as versatile building blocks in organic synthesis.
Step Reaction Key Reagents Conditions Outcome
1 Thermolysis of vinyl azides Vinyl azides Continuous flow, heat Formation of azirines
2 Reaction with bromoacetyl bromide Azirines, bromoacetyl bromide Continuous flow 2-(bromomethyl)oxazoles
3 Nucleophilic substitution 2-(bromomethyl)oxazoles, NaN3 (aqueous) Continuous flow 2-(azidomethyl)oxazoles

This method is detailed in a 2018 study demonstrating its practicality and scalability for azidomethyl oxazole synthesis.

Stepwise Synthesis via Halomethyl Oxazole Intermediate

Another established approach involves:

  • Preparation of methyl 2-(halomethyl)-1,3-oxazole-4-carboxylate by halogenation of the corresponding methyl oxazole carboxylate.
  • Subsequent substitution of the halogen by azide ion using sodium azide in a suitable solvent, often under mild heating.

This method is supported by general synthetic protocols for azidomethyl heterocycles and is consistent with the structural features of this compound.

Related Synthetic Procedures from Literature

While direct literature on this compound is limited, related oxazole derivatives have been synthesized using:

These methods demonstrate the feasibility of introducing azide groups onto oxazole frameworks through halide intermediates or via azide transfer reagents.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Advantages Reference
Continuous-flow synthesis from vinyl azides Vinyl azides Bromoacetyl bromide, NaN3 Thermolysis, nucleophilic substitution Fast, scalable, good yields
Halomethyl oxazole substitution Methyl 2-(halomethyl)-1,3-oxazole-4-carboxylate NaN3 Nucleophilic substitution Straightforward, classical
Acylation and azide introduction via DPPA Hydroxymethyl oxazole derivatives DPPA, triphenylphosphine Azide transfer, reduction Versatile, allows further functionalization
Oxalyl chloride mediated intermediate synthesis Oxazole carboxylate esters Oxalyl chloride, NaN3 Acylation, substitution High yield, well-established

Research Findings and Notes

  • The continuous-flow method offers significant advantages in process integration and time efficiency for producing azidomethyl oxazoles, which is valuable for industrial or large-scale synthesis.
  • Sodium azide is the predominant azide source due to its nucleophilicity and ease of handling in substitution reactions.
  • The azidomethyl group is sensitive and requires careful control of reaction conditions to avoid decomposition or side reactions.
  • Purity of the final compound is typically around 95%, suitable for use as a building block in further organic synthesis.
  • The predicted collision cross sections (CCS) for various adducts of this compound have been calculated for analytical identification via mass spectrometry, aiding in quality control.

Q & A

Q. Basic

  • FTIR : Azide stretch at ~2100 cm⁻¹ confirms the presence of the -N₃ group.
  • NMR :
    • ¹H NMR : Methyl ester protons appear at δ 3.85–3.90 (s, 3H), and azidomethyl protons at δ 4.30–4.35 (s, 2H).
    • ¹³C NMR : The carbonyl carbon (C=O) resonates at ~165 ppm, while the oxazole ring carbons appear between 140–160 ppm.
  • HRMS : Molecular ion peak matches the calculated mass (C₆H₆N₄O₃: 198.14 g/mol) .

What challenges arise in optimizing the azidation reaction yield?

Advanced
Key challenges include:

  • Side reactions : Hydrolysis of the chloromethyl precursor to hydroxymethyl derivatives.
  • Azide stability : Thermal decomposition of NaN₃ under prolonged heating.
    Mitigation :
  • Use anhydrous solvents and strictly controlled moisture levels.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
  • Optimize stoichiometry (1:1.2 molar ratio of precursor to NaN₃) .

How does the compound participate in CuAAC reactions?

Advanced
The azide group undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazoles:

  • Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%) in THF/H₂O (1:1) at 25°C for 6–12 hours.
  • Applications : Bioconjugation (e.g., linking to alkynylated peptides or polymers) and materials science (e.g., crosslinking hydrogels).
    Note : For biological systems, use strain-promoted azide-alkyne cycloaddition (SPAAC) to avoid copper toxicity .

What are the stability considerations for storing the compound?

Q. Basic

  • Storage : –20°C in a desiccator, protected from light.
  • Stability tests :
    • Periodic FTIR to confirm azide integrity.
    • TLC to detect decomposition (e.g., formation of amine derivatives).
  • Safety : Avoid contact with metals or reducing agents to prevent explosive decomposition .

How to address discrepancies in spectroscopic data post-synthesis?

Q. Advanced

  • Impurity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to identify byproducts.
  • X-ray crystallography : Resolve structural ambiguities (e.g., oxazole ring conformation) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ at m/z 199.14) .

What solvents are suitable for the compound’s reactions?

Q. Basic

  • Synthesis : DMF, DMSO (polar aprotic).
  • Click chemistry : THF, DCM, or aqueous mixtures (e.g., THF/H₂O).
    Solubility test : Dissolve 10 mg in 1 mL solvent; absence of precipitate confirms compatibility .

What are the applications in medicinal chemistry?

Q. Advanced

  • Drug conjugates : Attach to alkynylated anticancer agents (e.g., doxorubicin) via CuAAC for targeted delivery.
  • Proteomics : Functionalize NHS esters (e.g., Azidoacetic Acid NHS) for site-specific protein labeling .

What safety protocols are essential when handling this compound?

Q. Basic

  • PPE : Lab coat, nitrile gloves, face shield.
  • Work area : Conduct reactions in a fume hood with blast shields.
  • Waste disposal : Neutralize azide residues with sodium nitrite/hypochlorite before disposal .

How to scale up synthesis without compromising yield?

Q. Advanced

  • Reactor setup : Use a jacketed reactor with efficient stirring and temperature control.
  • Purification : Replace column chromatography with recrystallization (solvent: ethanol/water 4:1).
  • Process monitoring : In-line FTIR to track azide formation in real time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate

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